molecular formula C11H14O3 B2637298 Methyl (2,3-dimethylphenoxy)acetate CAS No. 57296-55-6

Methyl (2,3-dimethylphenoxy)acetate

Cat. No.: B2637298
CAS No.: 57296-55-6
M. Wt: 194.23
InChI Key: SUYIARYAFWZKFU-UHFFFAOYSA-N
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Description

Methyl (2,3-dimethylphenoxy)acetate is an organic compound with the molecular formula C11H14O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2,3-dimethylphenoxy)acetate can be synthesized through the esterification of 2,3-dimethylphenoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,3-dimethylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2,3-dimethylphenoxy)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2,3-dimethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2,4-dimethylphenoxy)acetate
  • Methyl (2,5-dimethylphenoxy)acetate
  • Methyl (3,4-dimethylphenoxy)acetate

Uniqueness

Methyl (2,3-dimethylphenoxy)acetate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs .

Properties

IUPAC Name

methyl 2-(2,3-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-5-4-6-10(9(8)2)14-7-11(12)13-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYIARYAFWZKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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